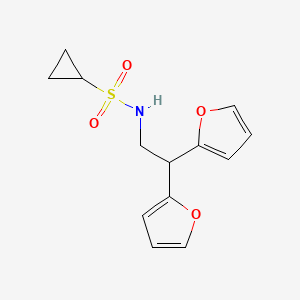

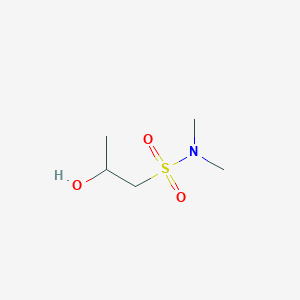

2-hydroxy-N,N-dimethylpropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-hydroxy-N,N-dimethylpropane-1-sulfonamide often involves dehydrative synthesis from corresponding alcohols using specific reagents. For instance, the synthesis of N,N-dimethyl-1-propene-1-sulfonamide from N,N-dimethyl-2-hydroxypropanesulfonamide showcases a simple, efficient protocol involving MeSO2Cl/organic base systems. This process highlights the importance of sulfonyl and sulfonamide groups in organic synthesis due to their wide range of biological activities and utility in synthetic organic chemistry (2020).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods like 1H NMR-spectroscopy and mass-spectrometry confirms the structures of synthesized compounds. For example, synthesized N,N-dimethyl-1-propene-1-sulfonamide exists as a mixture of E- and Z-isomers, indicating the versatility and complexity of sulfonamide-containing compounds’ structures (2020).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide-derived compounds can lead to the formation of complex structures with significant biological activities. For instance, sulfonamide-derived new ligands and their transition metal complexes have been synthesized, showcasing the role of sulfonamide compounds in forming complexes with potential antibacterial, antifungal, and cytotoxic activities (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, such as solubility and critical micelle concentration (cmc), of sulfonamide and sulfonyl-containing compounds are critical for their application in various fields. The study of sulfobetaine-type zwitterionic gemini surfactants demonstrates how the hydrocarbon chain length affects solubility and cmc, highlighting the importance of understanding these properties for the development of surfactants and other application areas (Yoshimura et al., 2006).

Applications De Recherche Scientifique

Synthesis Techniques

- 2-Hydroxy-N,N-dimethyl-1-sulfonamides are prepared by treating ketones with the α-carbanion of N,N-dimethylmethanesulfonamide, and by hydroxyalkylation with oxiranes. This process is important for synthesizing various hydroxysulfonic acid dimethylamides, which have potential applications in chemical synthesis and pharmaceuticals (Klein & Sucrow, 1977).

Biological Activity

- Vinylsulfones and vinylsulfonamides, which include compounds like N,N-dimethyl-1-propene-1-sulfonamide, exhibit a range of biological activities. These compounds, due to their enzyme inhibitory properties, are frequently utilized in synthetic organic chemistry. Their synthesis protocols are vital for creating low molecular weight compounds with potential therapeutic applications (Kharkov University Bulletin Chemical Series, 2020).

Antioxidant Properties

- Dimethyl sulfoxide, a related compound, shows antioxidant properties, indicating potential use as a solvent in evaluating new antioxidants with neuroprotective properties. This research highlights the role of such compounds in biomedical studies (Sanmartín-Suárez et al., 2011).

Antimicrobial Applications

- Novel 2-pyridones containing sulfonamide moieties, synthesized from compounds like dimethyl 4-(methoxymethylene)-2-pentenedioate, have been shown to exhibit bactericidal and fungicidal activities. This illustrates the potential of sulfonamide-containing compounds in antimicrobial applications (El-Mariah & Nassar, 2008).

Role in Receptor Antagonism

- Sulfonamide structures, such as those derived from 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine, have been developed as adenosine A2B receptor antagonists. This showcases their role in developing pharmaceutical compounds targeting specific receptors (Yan et al., 2006).

Solvent Properties in Neuroprotection

- The ability of dimethyl sulfoxide to suppress ion currents and calcium influx in hippocampal neurons, as well as protect against excitotoxic death, underlines its significance as a solvent in neuroscience research, particularly in studies involving neuroprotection and glutamatergic neurotransmission (Lu & Mattson, 2001).

Analytical Chemistry Applications

- N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related compound, is used as a fluorescent probe in analytical chemistry, demonstrating the importance of sulfonamide derivatives in sensitive and rapid determination of binding properties in biochemical studies (Jun et al., 1971).

Propriétés

IUPAC Name |

2-hydroxy-N,N-dimethylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(7)4-10(8,9)6(2)3/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSSUMUBGMLAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N,N-dimethylpropane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)